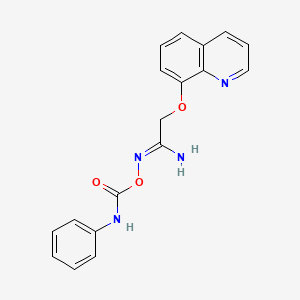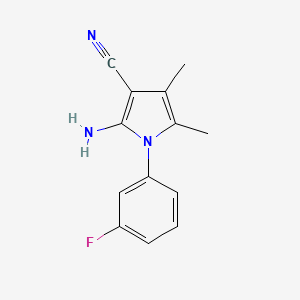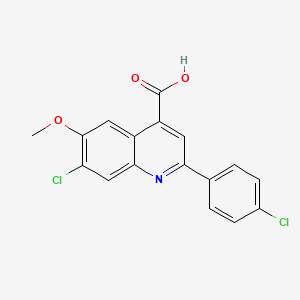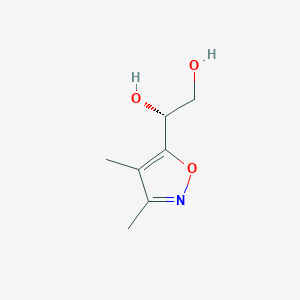
(R)-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol is a chiral compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a 3,4-dimethylisoxazole ring attached to an ethane-1,2-diol moiety. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Methyl Groups: The methyl groups at positions 3 and 4 of the isoxazole ring can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of Ethane-1,2-diol: The ethane-1,2-diol moiety can be attached to the isoxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(S)-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol: The enantiomer of the compound with a different spatial arrangement.
1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol: The racemic mixture containing both ®- and (S)-enantiomers.
Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness: ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(1R)-1-(3,4-dimethyl-1,2-oxazol-5-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H11NO3/c1-4-5(2)8-11-7(4)6(10)3-9/h6,9-10H,3H2,1-2H3/t6-/m1/s1 |
Clé InChI |
NZYOWZLEHZQQAE-ZCFIWIBFSA-N |
SMILES isomérique |
CC1=C(ON=C1C)[C@@H](CO)O |
SMILES canonique |
CC1=C(ON=C1C)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)


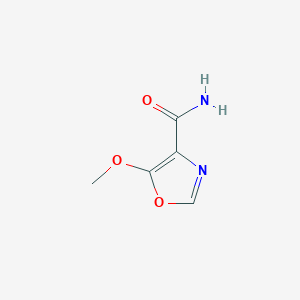
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)


